Tocopherol succinate (α-TOS) is a synthetic derivative of α-Tocopherol (Vitamin E). [] It is a redox-silent analog of α-Tocopherol, which is the major component of Vitamin E. [] It has gained significant attention for its potential as a protective or palliative agent. [] In scientific research, Tocopherol succinate is primarily studied for its anticancer properties, which are absent in α-Tocopherol. []
dl-alpha-Tocopherol succinate is a synthetic derivative of vitamin E, specifically derived from dl-alpha-tocopherol, which is a form of vitamin E that acts as an antioxidant. It is classified under the category of tocopherols, which are fat-soluble compounds known for their antioxidant properties. This compound is notable for its role in various biological processes and potential therapeutic applications, particularly in cancer treatment and as a dietary supplement.
The synthesis of dl-alpha-tocopherol succinate typically involves the reaction of dl-alpha-tocopherol with succinic acid. A notable method employs lipase as a catalyst in a solvent system comprising halohydrocarbons or alkanes mixed with dimethyl sulfoxide (DMSO). The process follows these steps:
The molecular structure of dl-alpha-tocopherol succinate can be described as follows:
The presence of the succinate moiety enhances its solubility in water compared to regular tocopherols, facilitating its absorption and utilization in biological systems.
dl-alpha-tocopherol succinate participates in various chemical reactions:
The mechanism of action of dl-alpha-tocopherol succinate primarily revolves around its antioxidant properties:
Research indicates that dl-alpha-tocopherol succinate can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
dl-alpha-tocopherol succinate exhibits several important physical and chemical properties:
dl-alpha-tocopherol succinate has several scientific applications:
dl-alpha-Tocopherol succinate is a semi-synthetic ester derivative formed by the esterification of synthetic dl-alpha-tocopherol with succinic acid. The term "dl" denotes its synthetic origin, comprising a racemic mixture of eight stereoisomers due to three chiral centers at positions 2, 4', and 8' of the chromanol ring. This contrasts sharply with natural vitamin E (d-alpha-tocopherol), which exclusively exhibits the RRR configuration (2R,4'R,8'R). The synthetic variant contains equal proportions of all eight possible diastereomers: RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS [5] [6].
The stereochemical complexity directly influences biological recognition. Hepatic alpha-tocopherol transfer protein (α-TTP) preferentially binds 2R-stereoisomers (e.g., RRR, RRS), facilitating their incorporation into very-low-density lipoproteins (VLDL) for systemic distribution. Non-2R isomers (e.g., SRR) exhibit reduced affinity for α-TTP, leading to accelerated hepatic metabolism and excretion. Consequently, tissues assimilate RRR-alpha-tocopherol at approximately twice the efficiency of synthetic all-rac-alpha-tocopherol [6] [7]. For dl-alpha-tocopherol succinate, enzymatic hydrolysis in the intestine releases free tocopherol, but stereoselective discrimination persists during absorption and tissue uptake [5].
Table 1: Stereoisomer Distribution and Biological Activity
Form | Stereoisomers Present | 2R-Isomer Proportion | Relative Bioavailability |
---|---|---|---|
Natural d-alpha-tocopherol | RRR only | 100% | 1.0 (Reference) |
Synthetic dl-alpha-tocopherol | 8 stereoisomers (RRR, RRS, ... SSS) | 50% (all 2R isomers) | 0.5-0.6 |
dl-alpha-tocopherol succinate | Same as dl-alpha-tocopherol | 50% | 0.4-0.5 (post-hydrolysis) |
Esterification of dl-alpha-tocopherol with succinic anhydride generates the succinate ester, a process that significantly enhances molecular stability while sacrificing direct antioxidant functionality. The reaction typically employs acid catalysis or enzymatic methods under controlled conditions:
Lipase-Catalyzed Synthesis: Modern approaches utilize immobilized lipases (e.g., Candida antarctica lipase B) in non-aqueous media. Optimal conditions include:
Chemical Catalysis: Conventional synthesis uses dimethylaminopyridine (DMAP) or triethylamine as catalysts in halogenated solvents (e.g., dichloromethane). Drawbacks include solvent toxicity and necessitating post-reaction purification via crystallization [4] [8].
Stability enhancements are critical for commercial applications:
Table 2: Synthesis Methods for dl-alpha-Tocopherol Succinate
Method | Catalyst | Solvent | Temperature | Conversion | Advantages |
---|---|---|---|---|---|
Lipase-catalyzed | Immobilized lipase | n-Hexane | 60-70°C | >95% | Eco-friendly, high selectivity |
Chemical (conventional) | DMAP/Triethylamine | Dichloromethane | 25-40°C | 85-90% | Fast, low cost |
Solvent-free | Zn dust | None | 120°C | 80% | No solvent residues |
The bioavailability differential between synthetic and natural vitamin E forms extends to their esterified derivatives. Deuterium-labeling studies in humans reveal that following supplementation:
Antioxidant Performance: While unesterified RRR-alpha-tocopherol demonstrates superior in vivo antioxidant activity, ester forms like succinate require hydrolysis to exert effects. Comparative studies show:
Functional Implications:
Table 3: Bioactivity Comparison in Biological Systems
Parameter | d-alpha-Tocopherol Succinate (Natural) | dl-alpha-Tocopherol Succinate (Synthetic) | Key Findings |
---|---|---|---|
Plasma AUC (0-24h) | 100% (Reference) | 50-60% | Lower systemic exposure [6] |
Adipose tissue retention | 100% | 33% | Selective 2R-isomer retention [6] |
Muscle MDA reduction | 40% | 25% | Superior antioxidant effect [2] |
Photoprotection efficacy | High (free phenol) | Low (intact ester) | Requires hydrolysis [3] |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8